N,N-(Vinylsilylene)bis(N-methylacetamide)
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Overview
Description
N,N-(Vinylsilylene)bis(N-methylacetamide) is a useful research compound. Its molecular formula is C9H18N2O2Si and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-(Vinylsilylene)bis(N-methylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-(Vinylsilylene)bis(N-methylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of N,N-(Vinylsilylene)bis(N-methylacetamide) can be achieved through various methods. One common synthetic route involves the reaction of trichlorosilane with vinylmagnesium bromide to introduce the vinyl group, followed by the reaction with N-methylacetamide in the presence of a base . Another method involves the reaction of vinyltrichlorosilane with N-methylacetamide under controlled conditions . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N,N-(Vinylsilylene)bis(N-methylacetamide) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various silicon-containing compounds with modified functional groups .
Scientific Research Applications
N,N-(Vinylsilylene)bis(N-methylacetamide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-(Vinylsilylene)bis(N-methylacetamide) involves its interaction with various molecular targets and pathways. The vinylsilylene group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials . The N-methylacetamide groups can interact with biological molecules, potentially influencing cellular processes and pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
N,N-(Vinylsilylene)bis(N-methylacetamide) can be compared with other similar organosilicon compounds, such as:
Methylvinylbis(N-methylacetamido)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Di(N-methylacetamido)methyl vinylsilane: Another related compound with distinct properties and uses.
The uniqueness of N,N-(Vinylsilylene)bis(N-methylacetamide) lies in its specific combination of functional groups, which confer unique chemical and physical properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C9H18N2O2Si |
---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-[ethenyl-methyl-[2-(methylamino)-2-oxoethyl]silyl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N2O2Si/c1-5-14(4,6-8(12)10-2)7-9(13)11-3/h5H,1,6-7H2,2-4H3,(H,10,12)(H,11,13) |
InChI Key |
GYWICCJWXVISLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C[Si](C)(CC(=O)NC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.